molecular formula C28H33N5O3 B2911388 Y1 receptor antagonist 1 CAS No. 221697-09-2

Y1 receptor antagonist 1

Numéro de catalogue: B2911388
Numéro CAS: 221697-09-2
Poids moléculaire: 487.604
Clé InChI: AOUQZUZEYSDMEZ-NTKDMRAZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Y1 receptor antagonist 1 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents such as acetonitrile and water, with formic acid as a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry for purification and quantification . The process ensures high purity and consistency, essential for both research and therapeutic applications.

Analyse Des Réactions Chimiques

Types of Reactions: Y1 receptor antagonist 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

The Y1 receptor antagonist is under investigation for various applications, primarily related to metabolic disorders, cancer, and bone health. The Y1 receptor, when activated by neuropeptide Y (NPY), enhances cell proliferation and induces food intake in the central nervous system, adipose tissue, and vascular smooth muscle cells . Thus, blocking Y1 receptor signaling has potential therapeutic benefits.

Scientific Research Applications

Obesity Treatment: Y1 receptor antagonists have been proposed as potential drugs for treating obesity . The Y1 receptor is expressed in areas of the brain that regulate food intake, and its activation stimulates eating. Blocking this receptor may reduce appetite and food consumption, leading to weight loss . The novel Y1 antagonist, J-104870, demonstrates high selectivity and potency for the Y1 receptor, producing an anorexigenic effect on NPY-mediated feeding .

Diabetes Management: Research indicates that Y1 receptor signaling inhibits insulin release in β-cells . Studies have shown that inhibiting Y1 receptors can boost insulin secretion. Transplanting islets with Y1 receptor deficiency accelerates the normalization of hyperglycemia in chemically induced diabetic recipient mice, an effect also achieved by short-term pharmacological blockade of Y1 receptors in transplanted mouse and human islets . Furthermore, Y1 receptor antagonism can delay the onset of diabetes in non-obese diabetic mice .

  • Improving Glycemic Control: Administering a Y1 receptor antagonist can rescue islet function, even amid immune-mediated allograft rejection, leading to complete restoration of metabolic function .
  • Protecting β-cells: Under diabetogenic stress conditions like inflammation and ER stress, Y1 receptor antagonism can directly restore β-cell function by enhancing glucose-stimulated insulin secretion (GSIS) . The Y1 receptor antagonist BIBO3304 significantly reduced cytokine-, thapsigargin-, and high glucose-induced β-cell apoptosis .

Cancer Diagnostics: The Y1 receptor is highly expressed in human primary breast cancer, suggesting its potential as a diagnostic marker .

Amyotrophic Lateral Sclerosis (ALS): Intranasal delivery of a neuropeptide Y1 receptor antagonist shows therapeutic potential in improving motor functions related to ALS .

Bone Health: Studies indicate that NPY regulates bone metabolism through the Y1 receptor .

  • Osteoporosis: A Y1R antagonist improved osteoporotic microstructure and reduced bone microdamage in ovariectomized rats . NPY-Y1R could inhibit osteoblast differentiation of bone marrow stromal cells via the cAMP/PKA/CREB pathway .

Case Studies

Islet Transplantation: In a study, mice transplanted with a minimal islet mass were treated daily with BIBO3304, a Y1 receptor-specific antagonist. Results showed that mice initially receiving a placebo were unable to achieve normal glucose levels, but when switched to BIBO3304 treatment, they showed a significant improvement in glycemic control within a few days . This improvement was maintained even after discontinuing BIBO3304 treatment .

Peripheral Y1R Antagonism: Using in vivo models for selective Y1R antagonism, researchers examined the effects of peripheral-specific Y1R antagonism on glucose homeostasis . The peripheral-only acting Y1R selective antagonist BIBO3304 was employed to avoid interference with central Y1R signaling pathways . The study focused on metabolic profiling, especially pathways influencing energy expenditure in various mouse models, and found that peripheral Y1R antagonism improves glucose homeostasis, mainly driven by dynamic changes in Akt activity in brown adipose tissue (BAT) .

Data Tables

While the provided documents do not include comprehensive data tables, the following information can be abstracted and presented in a tabular format:

ApplicationReceptor TargetedObserved Effect
Obesity TreatmentY1RPotential reduction in appetite and food consumption
Diabetes ManagementY1REnhanced insulin secretion, improved glycemic control, delayed onset of type 1 diabetes
Cancer DiagnosticsY1RPotential diagnostic marker for breast cancer
Amyotrophic Lateral SclerosisY1RImproved motor functions
OsteoporosisY1RImproved bone microstructure, reduced bone microdamage, inhibited osteoblast differentiation

Further Research

Activité Biologique

Y1 receptor antagonist 1, commonly referred to as BIBO3304, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. This compound has garnered significant attention due to its diverse biological activities and therapeutic potential in various metabolic and neurological disorders. This article will explore the biological activity of BIBO3304, highlighting its mechanisms of action, effects on different biological systems, and relevant case studies.

The Y1 receptor is a member of the G-protein coupled receptor (GPCR) family, primarily coupling with Gi/o proteins. Activation of the Y1 receptor typically inhibits adenylyl cyclase activity, leading to decreased levels of cyclic AMP (cAMP) within cells. Conversely, antagonism of this receptor by compounds like BIBO3304 can lead to enhanced cAMP signaling and various downstream effects.

Key Mechanisms:

  • Inhibition of β-cell Dysfunction : BIBO3304 has been shown to protect pancreatic β-cells from dysfunction and apoptosis under diabetogenic stress conditions such as inflammation and oxidative stress. This effect is mediated through the restoration of insulin secretion capabilities in β-cells by enhancing glucose-stimulated insulin secretion (GSIS) via a cAMP-dependent mechanism .
  • Regulation of Energy Homeostasis : In models of obesity, peripheral-specific antagonism of the Y1 receptor using BIBO3304 has resulted in increased energy expenditure and thermogenesis, particularly in brown adipose tissue (BAT). This leads to reduced body weight gain and fat mass .
  • Bone Health : Research indicates that BIBO3304 can promote osteoblast differentiation and improve bone microstructure in osteoporotic models by modulating the RANKL/OPG ratio through cAMP/PKA/CREB signaling pathways .

Biological Effects

The biological effects of Y1 receptor antagonism are broad-ranging, impacting various physiological systems:

Table 1: Summary of Biological Effects

Biological System Effect Mechanism
Pancreatic β-cells Improved insulin secretionEnhanced GSIS via cAMP increase
Adipose Tissue Increased thermogenesisActivation of BAT and browning of white adipose tissue
Bone Enhanced osteoblast differentiationModulation of RANKL/OPG ratio
Neurological Pain modulationInhibition of latent sensitization mechanisms

Case Study 1: Diabetes Management

In a study involving diabetic mice, treatment with BIBO3304 significantly improved glycemic control by preserving functional β-cell mass. The study demonstrated that antagonism of the Y1 receptor led to reduced β-cell apoptosis under stress conditions, highlighting its potential role in diabetes management .

Case Study 2: Obesity Treatment

Another investigation focused on diet-induced obesity models where peripheral-specific administration of BIBO3304 resulted in notable weight loss due to increased energy expenditure. The study provided evidence that selective inhibition of Y1 receptors in adipose tissue could be a viable strategy for obesity treatment .

Case Study 3: Osteoporosis

Research on ovariectomized rats indicated that BIBO3304 treatment led to improved bone microstructure and reduced microdamage. The antagonist promoted osteoblast activity while inhibiting osteoclast differentiation, suggesting a dual role in bone health management .

Propriétés

IUPAC Name

(2R)-5-(diaminomethylideneamino)-2-[(2,2-diphenylacetyl)amino]-N-[(1R)-1-(4-hydroxyphenyl)ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-19(20-14-16-23(34)17-15-20)32-26(35)24(13-8-18-31-28(29)30)33-27(36)25(21-9-4-2-5-10-21)22-11-6-3-7-12-22/h2-7,9-12,14-17,19,24-25,34H,8,13,18H2,1H3,(H,32,35)(H,33,36)(H4,29,30,31)/t19-,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUQZUZEYSDMEZ-NTKDMRAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221697-09-2
Record name Ar-H040922 freebase
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221697092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-H040922 FREEBASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7NCK567YKQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.